molecular formula C9H6ClNO3S B1393795 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride CAS No. 954368-94-6

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

Cat. No. B1393795
CAS RN: 954368-94-6
M. Wt: 243.67 g/mol
InChI Key: UIPQZZJYCHEWEL-UHFFFAOYSA-N
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Description

  • The compound was first prepared in 1947 and exists as a stable liquid at room temperature with a boiling point of 69°C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is utilized in medicinal chemistry for the synthesis of various therapeutic agents. Its oxazole ring is a key structural component in many drugs due to its ability to bind with a wide range of biological targets. This compound serves as an intermediate in the production of molecules with potential antibacterial, antifungal, and anti-inflammatory properties .

Pharmacology: Drug Discovery and Development

In pharmacology, this chemical is instrumental in drug discovery and development. It is involved in the synthesis of compounds that are tested for pharmacological activities, such as antitubercular, anticancer, and antidiabetic effects. The sulfonyl chloride group in particular makes it a valuable precursor in the design of drug candidates .

Materials Science: Advanced Material Synthesis

The compound finds applications in materials science, where it is used to develop advanced materials with specific properties. Its role in the synthesis of organic compounds that can be used in electronic devices, sensors, and other technological applications is of significant interest .

Biology: Biochemical Research

In biological research, 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride is used to study biochemical pathways and processes. It may be used to modify peptides or proteins, aiding in the understanding of their function and interaction with other biological molecules .

Environmental Science: Pollution Treatment

This compound is also explored in environmental science for its potential use in pollution treatment. Researchers are investigating its effectiveness in breaking down harmful substances and its role in the development of environmentally friendly materials .

Chemistry: Catalyst and Reagent Synthesis

In the field of chemistry, it is employed in the synthesis of catalysts and reagents. Its reactive sulfonyl chloride group is particularly useful in creating compounds that facilitate or drive chemical reactions, which is essential in both academic research and industrial processes .

properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPQZZJYCHEWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679856
Record name 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxazol-4-yl)benzene-1-sulfonyl chloride

CAS RN

954368-94-6
Record name 4-(1,3-Oxazol-4-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-1-phenyl-ethanone (40 g, 201 mmol) and ammonium formiate (44.35 g, 703 mmol) in formic acid (75 ml) was heated to reflux for 2 h. The reaction mixture was evaporated under reduced pressure, and the residue was added to water, which was extracted three times with dichloromethane. The crude product was purified by silica gel chromatography using ethyl acetate/heptane (0:10; 1:9) as eluent. At 0° C., 4-pPhenyloxazole (3 g, 20.67 mmol) was added slowly to 24.08 g of chlorosulfonic acid (206.67 mmol). The reaction mixture was stirred for 20 min at 0-5° C. and then warmed to room temperature, and finally stirred at 45° C. for 2 h. The reaction mixture was then added cautiously (!) to ice water. The precipitate was filtered, washed with water and dried in a vacuum oven at 30° C. to give the title compound (4.3 g, 76.8%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
44.35 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
24.08 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
76.8%

Synthesis routes and methods II

Procedure details

4-Phenyl-oxazole (Intermediate 25, 550 mg, 3.79 mmol) was dissolved in a minimum of dichloromethane and was added slowly to chlorosulfonic acid (2.537 mL, 37.9 mmol) at 0° C. The reaction mixture was stirred for 20 min 0-5° C. then warmed to room temperature then to 45° C. and stirred for 2 h. The reaction mixture was cooled to room temperature and cautiously poured on ice water. The aqueous layer was extracted with ethyl acetate, dried over sodium sulfate, and concentrated to crude 4-oxazol-4-yl-benzenesulfonyl chloride. The starting material and product have Rf values in 20% EtOAc/heptane of Rf=0.47 and Rf=0.23, respectively. The crude product was purifed by chromatography on a Biotage 25M column eluting ethyl acetate/heptane to yield 4-oxazol-4-yl-benzenesulfonyl chloride (212 mg, 0.870 mmol). MH+=244.2.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.537 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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